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Compound of Interest

Compound Name:
4-Butoxy-4-oxo-3-phenylbutanoic

acid

Cat. No.: B121062 Get Quote

Disclaimer: Spectroscopic data for the requested compound, 4-Butoxy-4-oxo-3-
phenylbutanoic acid, is not readily available in public databases. This document provides a

detailed analysis of a structurally related compound, Butyl 4-oxo-4-phenylbutanoate. All data

and protocols herein pertain to this latter compound.

This technical guide provides a comprehensive overview of the spectroscopic properties

(Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a plausible synthetic

protocol for butyl 4-oxo-4-phenylbutanoate. This document is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for butyl 4-oxo-

4-phenylbutanoate.

Table 1: Mass Spectrometry (MS) Data
The mass spectrum of butyl 4-oxo-4-phenylbutanoate is characterized by a prominent

molecular ion peak and several key fragments. The electron ionization (EI) gas

chromatography-mass spectrometry (GC-MS) data reveals the following significant peaks.
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Property Value

Molecular Weight 234.29 g/mol

Major Fragments (m/z) 105, 161, 77[1]

The fragment at m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, a characteristic

fragment for compounds containing a benzoyl group. The peak at m/z 77 is attributed to the

phenyl cation [C₆H₅]⁺. The fragment at m/z 161 likely represents the loss of the butoxy group

from the molecular ion.

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
Precise experimental NMR data for butyl 4-oxo-4-phenylbutanoate is not available in the

reviewed sources. The following table presents predicted ¹H and ¹³C NMR chemical shifts

based on the chemical structure. These predictions are derived from standard chemical shift

tables and an understanding of the electronic environment of the nuclei.

¹H NMR (Proton NMR)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.9 - 8.1 Doublet 2H
Aromatic protons

ortho to the carbonyl

~ 7.4 - 7.6 Multiplet 3H

Aromatic protons

meta and para to the

carbonyl

~ 4.1 Triplet 2H -O-CH₂- (butyl group)

~ 3.3 Triplet 2H -CO-CH₂-

~ 2.8 Triplet 2H -CH₂-CO-O-

~ 1.6 Sextet 2H
-O-CH₂-CH₂- (butyl

group)

~ 1.4 Sextet 2H
-CH₂-CH₃ (butyl

group)

~ 0.9 Triplet 3H -CH₃ (butyl group)

¹³C NMR (Carbon-13 NMR)
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Chemical Shift (δ, ppm) Assignment

~ 198 Ketone Carbonyl (C=O)

~ 173 Ester Carbonyl (C=O)

~ 137 Aromatic Carbon (quaternary)

~ 133 Aromatic Carbon (para)

~ 128 Aromatic Carbons (ortho and meta)

~ 65 -O-CH₂- (butyl group)

~ 35 -CO-CH₂-

~ 30 -O-CH₂-CH₂- (butyl group)

~ 28 -CH₂-CO-O-

~ 19 -CH₂-CH₃ (butyl group)

~ 14 -CH₃ (butyl group)

Table 3: Infrared (IR) Spectroscopy Data (Predicted)
While a vapor phase IR spectrum is noted to be available in spectral databases, specific peak

assignments were not found.[1] The expected characteristic absorption bands for the functional

groups present in butyl 4-oxo-4-phenylbutanoate are listed below.

Wavenumber (cm⁻¹) Functional Group Vibration

~ 3100 - 3000 Aromatic C-H Stretch

~ 2960 - 2850 Aliphatic C-H Stretch

~ 1735 Ester C=O Stretch

~ 1685 Ketone C=O Stretch (conjugated)

~ 1600, 1450 Aromatic C=C Bending

~ 1250 - 1000 C-O Stretch (ester)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-4-phenylbutyric-acid_-butyl-ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of butyl

4-oxo-4-phenylbutanoate.

Synthesis Protocol: Fischer Esterification
A plausible and straightforward method for the synthesis of butyl 4-oxo-4-phenylbutanoate is

the Fischer esterification of 4-oxo-4-phenylbutanoic acid with butanol in the presence of an acid

catalyst.

Materials:

4-oxo-4-phenylbutanoic acid

n-Butanol

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Toluene

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:
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To a round-bottom flask, add 4-oxo-4-phenylbutanoic acid, a 3-fold molar excess of n-

butanol, and a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the

acid's weight).

Add toluene as a solvent to facilitate azeotropic removal of water.

Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an

azeotrope with toluene.

Continue the reaction until no more water is collected, indicating the completion of the

esterification.

Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated

sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent and excess butanol under reduced pressure

using a rotary evaporator.

The resulting crude product can be purified by vacuum distillation or column chromatography

on silica gel.

Spectroscopic Analysis Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified butyl 4-oxo-4-

phenylbutanoate in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will

be required compared to the ¹H spectrum.

2.2.2. Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop

of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background

scan of the clean salt plates before running the sample spectrum.

2.2.3. Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Analysis: The GC will separate the compound from any impurities before it enters the mass

spectrometer. The mass analyzer will separate the resulting ions based on their mass-to-

charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an

organic compound like butyl 4-oxo-4-phenylbutanoate.
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Caption: Logical workflow for spectroscopic structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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